molecular formula C14H13F3N4O3 B3007529 (5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034322-54-6

(5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B3007529
CAS No.: 2034322-54-6
M. Wt: 342.278
InChI Key: DHVWFDUCRQFPDM-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O3 and its molecular weight is 342.278. The purity is usually 95%.
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Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with the CAS number 2034322-54-6 , is a novel chemical entity characterized by its unique structural features that include a cyclopropyl isoxazole and a trifluoromethyl oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C14H13F3N4O3C_{14}H_{13}F_3N_4O_3 with a molecular weight of approximately 342.278 g/mol . The structure incorporates multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H13F3N4O3
Molecular Weight342.278 g/mol
CAS Number2034322-54-6

Biological Activity Overview

Recent studies have indicated that compounds featuring isoxazole and oxadiazole derivatives exhibit various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research has shown that derivatives similar to the target compound exhibit significant anticancer effects. For instance, compounds with isoxazole rings have been demonstrated to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that the introduction of trifluoromethyl groups enhances the cytotoxicity against specific tumor types, possibly due to increased lipophilicity and interaction with cellular membranes .

Antimicrobial Activity

The presence of oxadiazole moieties in the structure has been linked to antimicrobial properties. Compounds with such configurations have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Case Studies

  • Anticancer Study : A recent investigation evaluated the anticancer potential of similar compounds in vitro against human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth at concentrations as low as 10 µM, suggesting high potency .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, demonstrating promising antibacterial activity .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair mechanisms in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the trifluoromethyl group may facilitate membrane penetration, leading to cellular disruption in microbial pathogens.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c15-14(16,17)13-18-11(20-24-13)8-3-4-21(6-8)12(22)9-5-10(23-19-9)7-1-2-7/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWFDUCRQFPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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